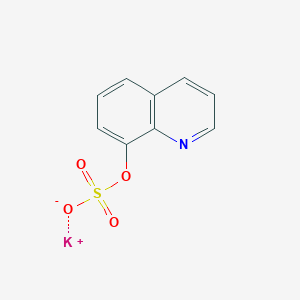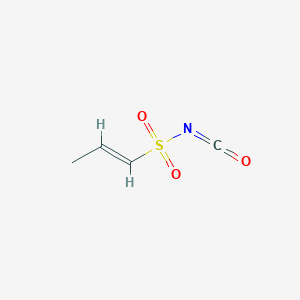
Potassium quinolin-8-yl sulphate
Descripción general
Descripción
Potassium quinolin-8-yl sulphate is a chemical compound derived from 8-hydroxyquinoline, a heterocyclic organic compound. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is widely used in various fields, including analytical chemistry, medicine, and industry, due to its ability to bind with metals and its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium hydroxyquinoline sulfate typically involves the reaction of 8-hydroxyquinoline with potassium sulfate. The process can be carried out under controlled conditions to ensure the formation of the desired product. One common method involves dissolving 8-hydroxyquinoline in a suitable solvent, such as ethanol, and then adding potassium sulfate to the solution. The mixture is then heated to promote the reaction and the formation of potassium hydroxyquinoline sulfate .
Industrial Production Methods: In industrial settings, the production of potassium hydroxyquinoline sulfate may involve more advanced techniques to ensure high yield and purity. This can include the use of automated reactors, precise temperature control, and purification steps such as recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Potassium quinolin-8-yl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .
Aplicaciones Científicas De Investigación
Potassium quinolin-8-yl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in analytical chemistry for the quantitative determination of metal ions.
Biology: The compound has been studied for its antimicrobial and antifungal properties, making it useful in biological research.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of potassium hydroxyquinoline sulfate involves its ability to chelate metal ions. By binding to metal ions, the compound can interfere with various biological processes that depend on these metals. For example, it can inhibit the activity of metal-dependent enzymes, disrupt metal ion transport, and affect cellular processes that require metal ions .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: The parent compound of potassium hydroxyquinoline sulfate, known for its chelating properties and biological activity.
8-Hydroxyquinoline Sulfate: Another derivative with similar properties but different solubility and stability characteristics.
Quinoline Derivatives: A broad class of compounds with varying biological activities and applications
Uniqueness: Potassium quinolin-8-yl sulphate is unique due to its specific combination of chelating properties and biological activity. Its ability to form stable complexes with metal ions makes it particularly useful in applications where metal ion binding is crucial. Additionally, its sulfate group enhances its solubility and stability compared to other quinoline derivatives .
Propiedades
IUPAC Name |
potassium;quinolin-8-yl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.K/c11-15(12,13)14-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBSXHMYTSZXQL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)[O-])N=CC=C2.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6KNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932576 | |
| Record name | Potassium quinolin-8-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14534-95-3 | |
| Record name | 8-Quinolinol potassium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium quinolin-8-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium quinolin-8-yl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM HYDROXYQUINOLINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVX32KTZ2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B80992.png)




![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)



